1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-
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Overview
Description
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- typically involves the chlorination of 1H-pyrrole-2-carboxamide followed by the introduction of a methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, amine derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler derivative without the chloro and methoxymethoxy groups.
5-Chloro-1H-pyrrole-2-carboxamide: Lacks the methoxymethoxy group.
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-: The compound of interest, with both chloro and methoxymethoxy groups.
Uniqueness
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is unique due to the presence of both chloro and methoxymethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in the synthesis of more complex compounds.
Properties
CAS No. |
827342-92-7 |
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Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-chloro-1-(methoxymethoxy)pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O3/c1-12-4-13-10-5(7(9)11)2-3-6(10)8/h2-3H,4H2,1H3,(H2,9,11) |
InChI Key |
ASJUUNUMMAZVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCON1C(=CC=C1Cl)C(=O)N |
Origin of Product |
United States |
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